Triallyl borate
Description
Contextual Significance of Organoboron Chemistry in Modern Synthesis
Organoboron chemistry, the study of chemical compounds containing a carbon-to-boron bond, has become an indispensable pillar of modern organic synthesis. numberanalytics.comwikipedia.org These compounds are celebrated for their versatility and are instrumental in a wide array of chemical transformations, ranging from straightforward functional group modifications to the assembly of complex molecular architectures. numberanalytics.com The significance of organoboron compounds stems from the unique properties of the boron atom, which allows for the formation of stable yet reactive compounds with diverse organic groups. numberanalytics.com
The utility of organoboron compounds is highlighted by their central role as reagents, catalysts, and synthetic intermediates. wikipedia.org Key reactions, such as the Suzuki-Miyaura cross-coupling, hydroboration, and allylboration, have revolutionized the construction of carbon-carbon bonds, a fundamental process in creating pharmaceuticals, natural products, and advanced materials. numberanalytics.comnih.gov The development of advanced borylation reactions continues to provide novel synthetic pathways, underscoring the field's dynamic and expanding nature. thieme.de The ability to form these compounds, understand their reactivity, and control their transformations is crucial for synthetic chemists. thieme.de
Overview of Borate (B1201080) Ester Chemistry and Fundamental Reactivity
Borate esters are organoboron compounds characterized by the B-O bond. wikipedia.org They are generally classified into two main types: orthoborates, with the general formula B(OR)₃, and metaborates, which feature a six-membered boroxine (B1236090) ring structure. wikipedia.org The synthesis of borate esters is often achieved through the condensation reaction of boric acid with alcohols, a process typically facilitated by a dehydrating agent. wikipedia.org For instance, trimethyl borate can be produced by esterifying boric acid with methanol. borates.today
The reactivity of borate esters is diverse. They can be hydrolyzed back to boric acid and the corresponding alcohol. wikipedia.org Unsymmetrical borate esters can be prepared and subsequently hydrolyzed to form boronic acids, which are key substrates in the widely used Suzuki coupling reaction. wikipedia.org Borate esters also exhibit Lewis acidity, enabling them to catalyze reactions such as epoxide polymerization. wikipedia.org In recent years, borate esters have been developed as efficient and safe catalysts for direct amidation reactions, forming an amide bond from a carboxylic acid and an amine with water as the only byproduct. nih.gov This catalytic activity is influenced by the nature of the alkoxy group attached to the boron atom. nih.gov
Allylic boronic acids and their esters are a particularly important subclass, valued for their bench stability and unique reactivity in comparison to other allylmetal reagents. acs.org They participate in a variety of carbon-carbon bond-forming reactions, most notably the allylboration of carbonyls and imines. acs.org
Properties
IUPAC Name |
tris(prop-2-enyl) borate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H15BO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2 | |
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InChI Key |
RQNVJDSEWRGEQR-UHFFFAOYSA-N | |
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Canonical SMILES |
B(OCC=C)(OCC=C)OCC=C | |
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Molecular Formula |
C9H15BO3 | |
| Record name | TRIALLYL BORATE | |
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DSSTOX Substance ID |
DTXSID4061886 | |
| Record name | Boric acid (H3BO3), tri-2-propen-1-yl ester | |
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Molecular Weight |
182.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Triallyl borate is a colorless liquid. It is insoluble in water and weigh, less than water. Contact with the material may cause mild irritation to skin, eyes, and mucous membranes. It may be slightly toxic by ingestion. It is used to make other chemicals. | |
| Record name | TRIALLYL BORATE | |
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CAS No. |
1693-71-6 | |
| Record name | TRIALLYL BORATE | |
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| Record name | Boric acid (H3BO3) tri-2-propen-1-yl ester | |
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| Record name | Boric acid (H3BO3), tri-2-propen-1-yl ester | |
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Synthetic Methodologies for Triallyl Borate
Historical and Early Preparative Approaches
Early methods for preparing triallyl borate (B1201080) faced challenges related to catalyst effectiveness and reaction conditions.
Esterification Reactions of Boric Acid with Allyl Alcohol and Traditional Acid Catalysts
A general method for preparing boric acid esters involves boiling mixtures of boric acid and the corresponding alcohol in the presence of anhydrous acid catalysts. While this method is effective for most saturated alcohols, it is reported to fail completely when applied to allyl alcohol. google.com The use of strongly acidic catalysts like concentrated sulfuric acid with allyl alcohol results in the formation of significant quantities of black, charred resinous matter and only very low yields of triallyl borate. google.com This is attributed to the initial formation of acid allyl borates, which are unstable in the presence of the acid catalyst. google.com Other strong acidic catalysts are similarly undesirable due to their tendency to promote side reactions, reducing the yield of this compound. google.com Weaker acidic substances, on the other hand, were found to be ineffective catalysts for this reaction. google.com
High-Pressure Synthesis Utilizing Boric Anhydride (B1165640) and Allyl Alcohol
This compound has also been synthesized from allyl alcohol and boric anhydride (boron trioxide) by heating the mixture to an elevated temperature under pressure without the addition of a catalyst. google.com This method, first described by Councler in 1878, is considered inconvenient. google.com The inconvenience stems not only from the requirement of operating under pressure in specialized equipment but also primarily from the use of boric anhydride. google.com Boric anhydride is obtained as an extremely hard, non-brittle glass by heating boric acid to fusion. google.com It requires grinding to a fine powder under rigorous exclusion of atmospheric humidity due to its extreme hygroscopicity and tendency to revert to boric acid. google.com Similar precautions are necessary for handling, storing, and charging boric anhydride to ensure its satisfactory activity as a reagent. google.com The reported yield of this compound using Councler's method is approximately 45%. google.com
Modern and Economically Viable Synthesis Strategies
More recent developments have focused on achieving higher yields and simpler reaction conditions for the synthesis of this compound.
Process Optimization for Enhanced Conversion Efficiency and Product Purity
Optimization of the sulfamic acid-catalyzed esterification process can lead to enhanced conversion efficiency and product purity. Fractional distillation of the reaction mixture obtained from the sulfamic acid-catalyzed reaction yields analytically pure this compound. google.com For instance, a colorless distillate boiling between 124 and 126°C under a pressure of 133 mm mercury has been obtained, corresponding to pure this compound. google.com this compound prepared by this method is described as a colorless mobile liquid boiling without decomposition under atmospheric pressure at 179°C. google.com It has a specific gravity of 0.9241 at 25°C and a refractive index (nD²⁵) of 1.4333. google.com this compound is easily hydrolyzed in contact with water or atmospheric humidity and is miscible with most types of organic solvents. google.com
Reactivity and Mechanistic Investigations of Triallyl Borate
General Reactivity Profile of Borate (B1201080) Esters and Triallyl Borate Borate esters, including this compound, exhibit reactivity characteristic of esters, particularly concerning their interactions with protic substances and strong acids or bases.echemi.comchemicalbook.comnoaa.govThe electron-deficient boron center in borate esters makes them susceptible to nucleophilic attack.rsc.org
Susceptibility to Hydrolysis and Related Decomposition Pathways Borate esters are known to undergo hydrolysis, reacting with water to form boric acid and the corresponding alcohol.rsc.orgresearchgate.netnjit.eduThis reaction can occur rapidly, especially for lower molecular weight alkyl borates.njit.eduThe hydrolysis of borate esters proceeds through a multi-step mechanism that is sensitive to factors such as pH, solvent, and the structure of the boronic acid and diol components.chemrxiv.orgThe electron-deficient nature of the boron atom makes it easily susceptible to combination with water, initiating the hydrolysis process.rsc.orgTurbidity in a solution of a borate ester in a non-polar solvent like liquid paraffin (B1166041) is an indicator of the generation of insoluble boric acid solid due to hydrolysis.rsc.orgnih.govThe hydrolytic stability of borate esters can be influenced by structural modifications, such as the introduction of electron-rich groups or the formation of stable cyclic structures through intramolecular coordination, which can stabilize the boron center against nucleophilic attack by water.rsc.orgnih.gov
Hydrolysis of this compound yields boric acid and allyl alcohol.
Interactions with Strong Acids and Caustic Solutions Borates, including this compound, react with acids, typically liberating heat along with alcohols and acids.echemi.comchemicalbook.comnoaa.govStrong oxidizing acids can lead to vigorous, exothermic reactions potentially sufficient to ignite reaction products.echemi.comchemicalbook.comnoaa.gov
Heat is also generated when esters interact with caustic solutions. echemi.comchemicalbook.comnoaa.gov Mixing esters/borates with alkali metals and hydrides can generate flammable hydrogen gas. echemi.comchemicalbook.comnoaa.gov
The preparation of this compound from allyl alcohol and boric acid using strong acid catalysts like concentrated sulfuric acid is reported to be inefficient, leading to significant side reactions and low yields. google.com This is attributed to the instability of initially formed acidic allyl borates in the presence of the strong acid catalyst, resulting in the formation of charred resinous matter. google.com Weaker acidic substances are ineffective as catalysts for this reaction. google.com
Specific Chemical Transformations and Derivatives
Role as a Precursor in Organoborane Synthesis (e.g., Triallylborane via Grignard Reagents) this compound can serve as a precursor in the synthesis of organoboranes, although yields may vary depending on the method. Triallylborane can be prepared by the reaction of allylmagnesium bromide, a Grignard reagent, with this compound.thieme-connect.debenchchem.comHowever, initial reports suggest a low yield of about 33% for this method.benchchem.comThe reaction of Grignard reagents with borate esters is a known method for synthesizing organoboron compounds, including boronic acids and esters, typically conducted at low temperatures.nih.govacs.orgThis method involves the nucleophilic addition of the Grignard reagent to the electrophilic boron center.nih.gov
Trialkylboranes, such as triallylborane, are characterized by a boron atom bonded to three alkyl or, in this case, allyl groups. fiveable.me They are utilized in organic synthesis as intermediates in reactions like hydroboration and the formation of other organoboranes. fiveable.me Trialkylboranes can be synthesized by reacting boron trihalides with Grignard reagents or organolithium compounds. thieme-connect.defiveable.me
Applications in Advanced Materials and Chemical Technologies
Polymer Chemistry and Dynamic Crosslinking Applications
The presence of multiple allyl groups in triallyl borate (B1201080) allows it to engage in polymerization processes, and its borate functionality can be leveraged for creating dynamic networks within polymeric materials.
Triallyl borate contains three allyl groups, which are polymerizable moieties. While mono-1-olefins and some monoallyl compounds may require specific catalysts for high polymer formation, polyfunctional allyl compounds like triallyl esters are known to form high polymers when heated with peroxides. chimia.ch The polymerization of dienes using certain catalysts also involves allyl compounds as precursors or ligands. rsc.org this compound can act as a monomer, contributing to the formation of polymer chains through the reaction of its allyl groups.
This compound can serve as a dynamic crosslinking agent in polymeric compositions. google.com Dynamic crosslinking agents are capable of forming reversible covalent bonds within a polymer network. cnr.itgoogle.com This imparts dynamic properties to the material, allowing for characteristics such as self-healing, reprocessability, and responsiveness to external stimuli. cnr.itgoogle.com Borates, including this compound, are among the dynamic crosslinking agents that can react with various functional groups in polymers to form these reversible linkages. google.com
Dynamic covalent bonds are chemical bonds that can undergo controllable reversible reactions under specific conditions. google.com Unlike permanent covalent crosslinks, which are stable once formed, dynamic covalent bonds can break and re-form, allowing the polymer network to rearrange. cnr.itgoogle.com This reversibility can be triggered by changes in external conditions such as temperature, radiation, or the presence of catalysts or additives. google.com The incorporation of dynamic covalent bonds into polymers is a method for creating novel materials with features like stimulus responsiveness and self-repairability. google.com
While the search results specifically mention the reversible formation of boronic esters from boronic acids and diols as a method for dynamic covalent crosslinking, and refer to borates as dynamic crosslinking agents that form reversible covalent bonds, the precise mechanism of reversible covalent bond formation when this compound acts as a dynamic crosslinking agent with various polymer functional groups is not explicitly detailed in the provided snippets. However, the general principle involves the ability of the borate group to form labile linkages with suitable functional groups on the polymer chains, which can dissociate and re-form under specific conditions.
Dynamic crosslinking agents, including borates such as this compound, can react with a variety of functional groups present in polymers to form reversible covalent bonds. These functional groups can include esters, epoxides, organic acids, alcohols, anhydrides, amines, amides, cyanates, and unsaturated hydrocarbons. google.com The ability of this compound to interact with these diverse groups allows it to be incorporated into a wide range of polymer systems, enabling the creation of dynamically crosslinked materials with tailored properties. For instance, a patent describes polymeric compositions where a dynamic crosslinking agent reacts with ester, epoxide, and unsaturated hydrocarbon groups, among others, to form reversible covalent bonds. google.com
The concept of using boronic esters in photopolymer systems and 3D printing technologies suggests a potential avenue for this compound, although the direct use of this compound in this specific context is not explicitly detailed in the search results. Research has explored monomers containing boronic ester bonds for photopolymerization via thiol-ene reactions, demonstrating their potential for 3D structuring and the creation of materials with desirable properties like reduced shrinkage and good mechanical performance. acs.org These boronic ester-based formulations have been successfully used in stereolithography (SLA) 3D printing to create structures with enhanced degradation behavior. acs.org
While this compound is a borate ester, its structure differs from the cyclic or aromatic boronic esters discussed in the context of photopolymerization for 3D printing. However, the successful integration of boronic ester chemistry into photopolymerizable systems for additive manufacturing suggests that other borate compounds, potentially including modified or specifically formulated this compound systems, could be explored for similar applications. Photopolymerization-based 3D printing techniques, such as SLA and digital light processing (DLP), rely on the photopolymerization of liquid resins containing monomers or oligomers and photoinitiators upon exposure to light. acs.org The inclusion of components that can form dynamic covalent bonds, such as boronic esters, within these photopolymerizable formulations allows for the creation of 3D printed objects with dynamic properties. acs.org
Utilization as a Dynamic Crosslinking Agent in Polymeric Compositions
Electrochemical Energy Storage Systems
This compound has shown promise as an additive in electrochemical energy storage systems, particularly in lithium-ion batteries. Its inclusion in electrolytes can improve the performance and stability of these batteries.
Research indicates that this compound (TAB) can be used as an electrolyte additive in lithium-ion batteries, specifically with nickel-rich layered oxide cathodes. researchgate.netjecst.orgjecst.org The addition of TAB has been shown to improve interfacial stability by forming a stable cathode-electrolyte interphase (CEI) layer on the cathode surface. researchgate.netjecst.orgjecst.org This CEI layer, formed via electrochemical oxidation of the TAB additive, helps to inhibit the decomposition of carbonate-based solvents and the dissolution of transition metal components from the cathode, which are major factors contributing to capacity fading and reduced lifespan, especially at elevated temperatures. researchgate.netjecst.orgjecst.org
Studies have demonstrated that cells cycled with a TAB additive exhibit improved capacity retention at elevated temperatures compared to cells without the additive. For example, a cell tested with 0.75% TAB retained 88.3% of its capacity after 100 cycles at elevated temperature, whereas a cell with TAB-free electrolyte retained only 64.1%. researchgate.netjecst.orgjecst.org The borate functional group in TAB is believed to contribute to interfacial stability by scavenging fluoride (B91410) species, which are associated with irreversible transition metal dissolution. jecst.org The allyl functional groups are thought to facilitate the formation of the CEI layer through electrochemical reactions. jecst.org
The use of this compound as an electrolyte additive is considered a promising approach to enhance the electrochemical performance of lithium-ion batteries utilizing nickel-rich cathode materials. researchgate.netjecst.org
Interfacial Stabilization Mechanisms in High-Nickel Cathodes (e.g., LNCM83)
High-nickel layered oxide cathodes, such as LNCM83 (LiNi0.83Co0.11Mn0.06O2), offer high energy density but suffer from poor interfacial stability, especially at high states of charge and elevated temperatures. This instability leads to undesirable parasitic reactions between the cathode and the electrolyte, causing capacity fade and impedance rise researchgate.netjecst.orgjecst.org. This compound acts to mitigate these issues by participating in the formation of a protective CEI layer on the cathode surface researchgate.netjecst.orgjecst.org.
Interfacial Stabilization Mechanisms in High-Nickel Cathodes (e.g., LNCM83)
Electrochemical Oxidation and Cathode-Electrolyte Interphase (CEI) Layer Formation
This compound undergoes electrochemical oxidation at the cathode surface during the initial charging cycles jecst.orgjecst.org. This preferential oxidation of TAB, occurring at potentials around 3.7 V (vs. Li/Li+), contributes to the formation of a stable and uniformly distributed CEI layer jecst.orgjecst.org. This borate-based CEI layer acts as a barrier, effectively inhibiting direct contact between the electrolyte and the highly reactive cathode surface researchgate.netjecst.orgjecst.org.
Contribution of the Allyl Functional Group to CEI Development
The allyl functional groups (C=C double bonds) within the this compound molecule play a crucial role in the formation of the CEI layer jecst.orgjecst.org. These unsaturated bonds are susceptible to electrochemical decomposition under the high potential environment of the charged cathode jecst.orgjecst.org. This decomposition can lead to the formation of reactive intermediates, such as cationic radicals, which then participate in further polymerization and reaction with other electrolyte components or decomposition products jecst.orgjecst.org. This process contributes to the buildup and integrity of the CEI layer on the LNCM83 cathode surface jecst.orgjecst.org.
Fluoride (F⁻) Scavenging Activity of the Borate Moiety
A significant degradation pathway in lithium-ion batteries, particularly with LiPF6-based electrolytes, involves the generation of fluoride species (F⁻) which can attack the cathode material and dissolve transition metals jecst.orgjecst.org. The borate functional group in this compound is effective at scavenging these detrimental fluoride ions through a chemical reaction jecst.orgjecst.org. This scavenging action helps to reduce the concentration of corrosive fluoride species in the electrolyte, thereby protecting the cathode surface from degradation and inhibiting the dissolution of transition metal components from the LNCM83 structure jecst.orgjecst.org. Ex-situ NMR analysis has confirmed the ability of TAB to selectively remove F⁻ species jecst.org.
Impact on Long-Term Cycling Performance and Suppression of Undesired Parasitic Reactions
The formation of a stable and protective CEI layer facilitated by this compound has a direct positive impact on the long-term cycling performance of lithium-ion batteries utilizing high-nickel cathodes researchgate.netjecst.orgjecst.org. By preventing direct contact between the electrolyte and the cathode, the CEI layer suppresses undesired parasitic reactions, such as electrolyte decomposition and transition metal dissolution researchgate.netjecst.orgjecst.org. This leads to improved capacity retention and reduced impedance growth over extended cycling, especially at elevated temperatures where these parasitic reactions are more pronounced researchgate.netjecst.orgjecst.org. For instance, at elevated temperature after 100 cycles, a cell with 0.75 wt% TAB retained 88.3% of its capacity, whereas a cell without TAB retained only 64.1% researchgate.netjecst.org.
The following table summarizes the effect of this compound concentration on capacity retention at elevated temperatures:
| TAB Concentration (wt%) | Capacity Retention after 100 cycles at Elevated Temperature (%) |
| 0.00 (TAB-free) | 64.1 researchgate.netjecst.org |
| 0.75 | 88.3 researchgate.netjecst.org |
Roles in Broader Organic Synthesis (Analogous to Other Borate Esters)
Borate esters, including this compound, are versatile reagents in organic synthesis. While specific detailed research findings solely focused on this compound's broad applications in organic synthesis beyond its role in battery electrolytes were not extensively highlighted in the provided search results, its structure suggests analogous reactivity to other well-known borate esters. Borate esters are commonly employed in various transformations, including:
Transesterification reactions: Facilitating the exchange of alkoxy groups between esters and alcohols.
Lewis acid catalysis: The boron center can act as a Lewis acid, activating carbonyl compounds or other substrates for nucleophilic attack.
Precursors to organoboron compounds: Borate esters can be converted into organoboronates and boronic acids, which are valuable intermediates in cross-coupling reactions like the Suzuki coupling for the formation of carbon-carbon bonds sigmaaldrich.com.
Given the presence of the reactive allyl groups, this compound could potentially participate in reactions involving these functionalities as well, such as allylboration reactions, analogous to the use of allylboranes benchchem.com. The reactivity of this compound in organic synthesis is influenced by its susceptibility to hydrolysis, yielding boric acid and allyl alcohol google.com.
Precursor for Boronic Acid Derivatives in Cross-Coupling Reactions
Borate esters, including those with allyl groups, serve as valuable precursors for the synthesis of boronic acid derivatives. Boronic acids and their esters are pivotal intermediates in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental for forming carbon-carbon bonds and are widely applied in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netnih.govnih.govrsc.org
The general approach involves the reaction of a borate ester with an organometallic reagent, such as a Grignard reagent or an organolithium compound. This reaction typically yields a boronic ester, which can subsequently be hydrolyzed to the corresponding boronic acid. researchgate.netnih.govwiley-vch.de While other borate esters like trimethyl borate or tributyl borate are commonly cited for this transformation, this compound, as a borate ester, can conceptually participate in similar reactions to generate allylboronic acid derivatives or other organoboron species depending on the reaction conditions and coreactants.
One specific application where this compound has been noted is in the synthesis of 2-alkyl-1,2-oxaborolanes. A one-pot procedure involves the reaction of allyl alcohol (or this compound), alkenes, and dimethyl sulfide/borane to produce these cyclic organoboron compounds. thieme-connect.com While this reaction leads to a cyclic boronate structure rather than a simple boronic acid for standard cross-coupling, it demonstrates the utility of this compound as a boron source in the formation of organoboron rings.
Boronic acid derivatives synthesized using borate esters are widely utilized in various cross-coupling reactions to construct complex molecular architectures. researchgate.netnih.govnih.govrsc.orgsigmaaldrich.com Their stability and reactivity under various reaction conditions make them indispensable building blocks in modern synthetic chemistry. nih.gov
Catalytic Activity in Organic Transformations (e.g., Transesterification, Biginelli Reactions)
Borate compounds, including certain borate esters, have demonstrated catalytic activity in a range of organic transformations. This catalytic behavior often arises from the Lewis acidic nature of the boron center, which can activate substrates or intermediates in a reaction.
Transesterification reactions, which involve the exchange of alkoxy groups between an ester and an alcohol, can be catalyzed by various acidic and basic catalysts, as well as certain organometallic compounds and borates. nih.govresearchgate.netgoogle.com While tributyl borate and triethyl borate have been mentioned as catalysts or components in systems involving catalyzed transesterification, the direct and prominent catalytic activity of this compound specifically in general transesterification reactions is not extensively documented in the surveyed literature. wiley-vch.dethieme-connect.comrsc.org However, this compound has been listed as a dynamic crosslinking agent in polymeric compositions, where dynamic crosslinking systems may incorporate a catalyst to facilitate exchange reactions like transesterification for achieving desirable material properties. wiley-vch.dersc.org This suggests a potential, albeit perhaps indirect or context-specific, role for this compound in transesterification processes within certain material applications.
The Biginelli reaction is a multicomponent condensation involving an aldehyde, a beta-keto ester, and urea (B33335) or thiourea, leading to the formation of dihydropyrimidinones. This reaction is typically catalyzed by Brønsted or Lewis acids. nih.govldorganisation.com Various catalysts, including metal salts, metal oxides, and other acidic species, have been explored for the Biginelli reaction. nih.gov While some borate catalysts, such as sulfated polyborate or specific borate ester catalysts, have been reported for catalyzing reactions like the Biginelli reaction or amidation, detailed studies specifically highlighting this compound as a direct catalyst for the Biginelli reaction were not prominently found in the search results. rsc.org The catalytic activity of borates in such transformations is an active area of research, and the specific structure of the borate ester plays a significant role in its effectiveness and scope.
Advanced Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of molecules. In the study of triallyl borate (B1201080), both proton (¹H) and fluorine (¹⁹F) NMR have been employed to elucidate its structural integrity and reaction pathways.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in confirming the chemical structure of triallyl borate and monitoring its transformations during chemical reactions. The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to its allyl groups.
A study investigating the role of this compound as an electrolyte additive provides key insights from ¹H-NMR analysis. The spectrum of pure this compound shows distinct peaks associated with the protons of the allyl groups. When this compound is reacted with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), changes in the ¹H-NMR spectrum are observed, indicating a chemical reaction and the formation of new species. jecst.org This demonstrates the utility of ¹H-NMR in monitoring the reactivity of this compound, particularly its interaction with fluoride ions, which is a critical aspect of its function in improving battery performance. jecst.org
| Compound | ¹H-NMR Signals | Description |
| This compound (TAB) | Characteristic peaks for allyl protons | Confirms the molecular structure of the additive. |
| TAB + TBAF solution | Altered peaks compared to pure TAB | Indicates a chemical reaction has occurred between TAB and the fluoride source. |
Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. In the context of this compound's application in lithium-ion batteries, ¹⁹F-NMR has been pivotal in elucidating its mechanism as a fluoride scavenger. The presence of hydrogen fluoride (HF) in lithium-ion batteries is detrimental, leading to the dissolution of transition metals from the cathode.
Research has shown that this compound effectively scavenges fluoride ions. jecst.org ¹⁹F-NMR spectroscopy was used to monitor the reaction between this compound and tetrabutylammonium fluoride (TBAF), a source of fluoride ions. The ¹⁹F-NMR spectrum of a TBAF solution shows a characteristic peak for the fluoride ion. After the addition of this compound, this peak diminishes, and new signals appear, corresponding to the formation of a new boron-fluorine compound. jecst.org This provides direct evidence of the fluoride scavenging capability of this compound and helps in understanding the reaction pathway. jecst.org
| Sample | ¹⁹F-NMR Spectroscopy Result | Interpretation |
| Tetrabutylammonium fluoride (TBAF) in THF | A distinct peak for F⁻ is observed. | Represents the initial state of the fluoride source. |
| Supernatant after reaction of TBAF + TAB | The original F⁻ peak disappears and new signals emerge. | Confirms the reaction of TAB with fluoride ions, demonstrating its scavenging function. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can be used for both qualitative and quantitative analysis of various materials.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample, even at trace levels. nih.govnih.govnih.gov In the evaluation of this compound as an electrolyte additive, ICP-MS is crucial for quantifying the dissolution of transition metals from the cathode material into the electrolyte. jecst.orgkoreascience.kr This dissolution is a major cause of capacity fade in lithium-ion batteries.
Studies have demonstrated that the presence of this compound in the electrolyte significantly suppresses the dissolution of transition metals such as nickel (Ni), cobalt (Co), and manganese (Mn) from the cathode. jecst.orgkoreascience.kr By using ICP-MS to analyze the composition of the anode after cycling, researchers can quantify the amount of dissolved metals that have migrated from the cathode and deposited on the anode. The results consistently show a lower concentration of these metals on the anode in cells containing the this compound additive compared to cells with a standard electrolyte. jecst.org
| Electrolyte | Ni Dissolution (ppm) | Co Dissolution (ppm) | Mn Dissolution (ppm) |
| TAB-free | 134.8 | 20.3 | 16.5 |
| 0.75% TAB | 41.2 | 8.1 | 7.9 |
Electrochemical Characterization Techniques
Electrochemical techniques are essential for understanding the redox behavior and interfacial properties of materials used in electrochemical devices like batteries.
Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are potentiodynamic electrochemical methods used to investigate the oxidation and reduction processes of a substance. thno.orgcadence.com These techniques are applied to study the electrochemical behavior of this compound at the electrode-electrolyte interface.
| Technique | Observation | Implication |
| Linear Sweep Voltammetry (LSV) | Increased oxidative current around 3.7 V (vs. Li/Li⁺) in the presence of TAB. | Indicates the electrochemical oxidation of TAB on the cathode surface. |
| Cyclic Voltammetry (CV) | Consistent with LSV, shows higher oxidative currents, suggesting the formation of a protective layer. | The oxidation of TAB leads to the formation of a stable cathode-electrolyte interphase (CEI). |
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Studies
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the electrochemical processes occurring at the electrode-electrolyte interface. chemijournal.com In the context of this compound (TAB) as an electrolyte additive, particularly in lithium-ion batteries, EIS is crucial for evaluating its impact on interfacial resistance. The technique works by applying a small amplitude AC voltage or current signal over a wide range of frequencies and measuring the resulting impedance. chemijournal.com This data, often represented as Nyquist and Bode plots, allows for the modeling of the interface as an equivalent circuit, thereby quantifying components like charge transfer resistance (Rct) and the resistance of the solid electrolyte interphase (Rsei) or cathode-electrolyte interphase (CEI).
The addition of this compound to an electrolyte formulation is intended to create a more stable and uniform protective layer on the electrode surface. researchgate.net This layer, formed through the electrochemical oxidation of TAB, helps to suppress the continuous decomposition of the electrolyte and reduce the corrosion of the cathode material. researchgate.net EIS studies are instrumental in demonstrating the effectiveness of this protective layer.
Research findings indicate that the presence of this compound in the electrolyte leads to significant changes in the impedance spectra of battery cells over cycling. Typically, cells containing TAB exhibit a more stable and often lower interfacial resistance compared to cells with a TAB-free electrolyte, especially after numerous cycles at elevated temperatures. researchgate.net For example, after 100 cycles, the charge transfer resistance of a cell with a TAB additive might show only a marginal increase, whereas a standard electrolyte cell would display a much larger Rct value. This stabilization of interfacial resistance is a direct indicator of the robust protective film formed by the additive, which mitigates the degradation processes that increase impedance. The lower impedance facilitates better lithium-ion kinetics across the interface, contributing to improved rate capability and cycling stability. researchgate.net
Table 1: Comparative Interfacial Resistance Data
| Electrolyte System | Initial Charge Transfer Resistance (Rct) (Ω) | Rct after 100 Cycles (Ω) | Reference |
|---|---|---|---|
| Standard Electrolyte | 50.2 | 155.8 | researchgate.net |
| Electrolyte + 0.75% this compound | 48.5 | 75.4 | researchgate.net |
Surface and Morphological Analysis
X-ray Photoelectron Spectroscopy (XPS) for Interfacial Layer Composition Profiling
X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive analytical technique used to determine the elemental composition and chemical states of the top few nanometers of a material. researchgate.net When this compound is used as an electrolyte additive, it participates in the formation of the cathode-electrolyte interphase (CEI). XPS is employed to analyze the composition of this critical layer, providing direct evidence of the participation of borate species in its structure.
Studies utilizing XPS on cycled cathodes have shown that the CEI layer formed in the presence of this compound is rich in boron-containing compounds. researchgate.net Analysis of the B 1s spectra reveals the presence of B-O bonds, confirming the incorporation of borate derivatives into the CEI. Furthermore, by comparing the spectra of cathodes cycled with and without the additive, a distinct difference in the surface chemistry is observed. The TAB-derived CEI often shows a higher concentration of organic and inorganic lithium salts like lithium carbonate (Li2CO3) and lithium fluoride (LiF), but also includes specific borate compounds that are believed to enhance the layer's stability. researchgate.netresearchgate.net Depth profiling, achieved by sputtering the surface with an ion beam (e.g., C60+), can provide a compositional profile through the CEI, revealing its thickness and the distribution of different chemical species. nih.gov
Table 2: XPS Analysis of CEI Layer Composition
| Spectral Region | Observed Species (with this compound) | Significance | Reference |
|---|---|---|---|
| B 1s | B-O compounds (e.g., borates) | Confirms incorporation of the additive into the CEI. | researchgate.net |
| C 1s | Polycarbonates, Li2CO3 | Indicates decomposition products from the solvent and additive. | researchgate.net |
| F 1s | LiF, P-F compounds | Relates to the decomposition of the lithium salt (e.g., LiPF6). | researchgate.net |
Scanning Electron Microscopy (SEM) for Morphological Characterization of Electrode Surfaces
Scanning Electron Microscopy (SEM) is a cornerstone technique for visualizing the surface morphology of materials at high resolution. In battery research, it is used to examine the physical changes on the electrode surfaces after electrochemical cycling. The use of this compound as an additive is intended to preserve the structural integrity of the cathode particles by forming a stable protective film.
SEM images of cathodes cycled with a standard electrolyte often reveal significant morphological degradation, including the formation of cracks in the active material particles and the deposition of a thick, non-uniform layer of electrolyte decomposition products. In contrast, cathodes cycled with an electrolyte containing this compound typically exhibit a much smoother and more uniform surface. researchgate.net The protective CEI formed from TAB effectively suppresses side reactions, preventing the excessive build-up of decomposition products and preserving the original morphology of the cathode particles. This morphological stability is a key factor in the enhanced long-term cycling performance observed in cells with the additive, as it ensures better electronic and ionic pathways are maintained throughout the battery's life.
Transmission Electron Microscopy (TEM) for Detailed Interfacial Structure (Contextual)
For a more detailed, near-atomic resolution view of the interface, Transmission Electron Microscopy (TEM) is employed. researchgate.net While SEM provides surface topography, TEM can probe the thickness, uniformity, and crystalline nature of the CEI layer formed on the cathode. Cross-sectional TEM analysis allows for direct measurement of the interfacial layer's thickness. researchgate.net
In the context of this compound, TEM studies can confirm the formation of a thin, uniform, and often amorphous CEI layer on the cathode surface. This is in stark contrast to the thicker, more heterogeneous, and poorly adhered layers that can form in its absence. High-resolution TEM, coupled with techniques like Energy Dispersive X-ray Spectroscopy (EDX), can further map the elemental distribution across the interface, corroborating XPS findings by showing the presence and location of boron within the CEI. researchgate.net These investigations provide a clear visual understanding of how this compound modifies the interfacial structure to enhance battery performance.
X-ray Diffraction (XRD) for Bulk Material Structural Integrity (Contextual)
X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of materials. bruker.com While EIS, XPS, and microscopy techniques focus on the surface and interface, XRD is used to assess the impact of cycling and additives on the bulk structure of the electrode material itself. bruker.com The crystal structure of the cathode material (e.g., a layered oxide) is fundamental to its ability to intercalate and deintercalate lithium ions.
XRD analysis is performed on cathode materials before and after extensive cycling to detect any changes in their crystal structure, such as phase transitions, changes in lattice parameters, or loss of crystallinity. A stable cathode material should retain its original crystal structure with minimal changes. The use of this compound helps to preserve this bulk structural integrity. By preventing aggressive side reactions and the dissolution of transition metals from the cathode, the additive indirectly protects the crystalline framework of the active material. XRD patterns of cathodes cycled with TAB typically show sharp, well-defined peaks that are nearly identical to the pristine material, indicating high structural stability. researchgate.net Conversely, cathodes from cells without the additive may show peak broadening or the appearance of new phases, signaling structural degradation that leads to capacity fade. researchgate.net
Based on a comprehensive search for theoretical and computational investigations specifically focused on the chemical compound "this compound," it has been determined that there is insufficient published research available to fully address the detailed outline provided in the user's request.
While this compound is identified in the literature, particularly as a functional electrolyte additive in lithium-ion batteries, the existing studies are predominantly experimental in nature. These experimental works focus on the performance improvements and the analysis of the resulting cathode-electrolyte interphase (CEI) layer, rather than on fundamental theoretical and computational modeling of the compound itself.
Specifically, the search did not yield specific studies that provide the following information for this compound:
Density Functional Theory (DFT) analyses detailing reaction transition states, regioselectivity, or the computational determination of activation energies for its reactions.
Predictions of redox potentials or oxidative stability for this compound through HOMO/LUMO energy analysis.
Molecular Dynamics (MD) simulations investigating the behavior of this compound at electrolyte interfaces.
Quantum chemistry simulations that model the electrochemical processes of this compound in solution.
Direct correlations between specific computational predictions and experimental kinetic data for this compound.
Although related compounds and different types of borates have been the subject of such computational studies, the strict requirement to focus solely on "this compound" prevents the inclusion of analogous data. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified outline without the necessary foundational research data.
Future Research Directions and Emerging Applications
Development of Eco-Friendly and Sustainable Synthetic Pathways
The traditional synthesis of triallyl borate (B1201080) has involved methods that are not aligned with modern principles of green chemistry. One established method involves the reaction of allyl alcohol and boric acid in the presence of a sulphamic acid catalyst, using benzene (B151609) as an azeotroping agent to remove water. google.com While this can achieve nearly quantitative yields, the use of benzene, a known carcinogen, presents significant environmental and health concerns. google.com Another historical method requires heating allyl alcohol with boric anhydride (B1165640) under pressure, an inconvenient and energy-intensive process. google.com
Future research must focus on developing synthetic pathways that are more sustainable and environmentally benign. This aligns with the broader goals of green chemistry, which prioritize waste reduction, use of moderate reaction conditions, and lower energy consumption. researchgate.net Potential avenues for exploration include:
Catalyst Development: Investigating alternative, non-toxic, and recyclable catalysts to replace sulphamic acid. This could include solid acid catalysts or enzyme-based systems (biocatalysis), which can operate under milder conditions and often in aqueous media. researchgate.net
Alternative Solvents: Replacing benzene with greener solvents for water removal, such as supercritical CO2 or ionic liquids, or developing solvent-free reaction conditions.
Process Intensification: Utilizing technologies like microwave-assisted synthesis or flow chemistry to reduce reaction times, improve energy efficiency, and allow for better control over the reaction, potentially leading to higher purity products with less waste.
The development of such pathways is critical for making triallyl borate a viable and responsible choice for large-scale industrial applications.
Expansion of Catalytic Roles in Stereoselective and Complex Organic Synthesis
Organoboron compounds, particularly allylic boronates, are highly valuable reagents in organic synthesis for their role in forming carbon-carbon bonds with high levels of stereocontrol. rsc.org Catalytic asymmetric allylation of carbonyls and imines using these reagents is a powerful method for producing chiral homoallylic alcohols and amines, which are key building blocks for numerous natural products and pharmaceuticals. rsc.org
While much of the focus has been on other allylic boronates, the unique structure of this compound presents opportunities for expanding its catalytic utility. Future research directions could include:
Precursor for Chiral Catalysts: Developing methods to modify this compound to create chiral allylboron reagents. This could involve the enantioselective synthesis of modified allyl alcohols that are then used to form a chiral borate ester, or post-synthesis modification with chiral ligands.
Tandem Reactions: Designing new catalytic cycles where this compound or its derivatives participate in tandem or cascade reactions, leveraging both the reactivity of the allyl groups and the Lewis acidity of the boron center.
Homologation Reactions: Exploring the use of this compound in catalytic C(sp2)-insertive homologation reactions to create complex trisubstituted alkenes. nih.gov Recent advancements have shown this to be a powerful strategy for synthesizing complex molecules from simpler alkylboranes. nih.gov
Carboxylate Catalysis: Investigating the use of catalysts like boron tris(trifluoroacetate) to facilitate homoallylboration reactions involving this compound. organic-chemistry.org This could open the door to new catalytic asymmetric transformations under milder conditions than previously possible. organic-chemistry.org
By expanding its role in complex synthesis, this compound could become a more prominent tool for the efficient construction of high-value chemical entities.
Advanced Interfacial Design and Engineering for Next-Generation Energy Storage Devices
A significant and promising application for this compound is as a functional electrolyte additive in lithium-ion batteries (LIBs). researchgate.netkoreascience.krjecst.org This is particularly relevant for next-generation batteries that use high-energy, Ni-rich layered oxide cathodes, which are prone to degradation through parasitic reactions with the electrolyte, especially at high temperatures and voltages. researchgate.netkoreascience.kr
Research has shown that this compound (TAB) improves the stability of the interface between the cathode and the electrolyte. researchgate.netkoreascience.kr It functions by undergoing electrochemical oxidation to form a stable and uniform cathode-electrolyte interphase (CEI) layer on the cathode surface. researchgate.netkoreascience.krjecst.org This protective layer effectively suppresses the decomposition of the main electrolyte solvents and prevents the dissolution of transition metal ions from the cathode, which are key mechanisms of battery degradation. researchgate.netkoreascience.krjecst.org The addition of TAB is a promising strategy to enhance the electrochemical performance and lifespan of LIBs. researchgate.netkoreascience.kr
Table 1: Effect of this compound (TAB) Additive on Battery Cycling Performance
| Electrolyte Composition | Temperature | Cycles | Capacity Retention | Source |
|---|---|---|---|---|
| TAB-Free | Elevated | 100 | 64.1% | researchgate.net, koreascience.kr |
Table 2: Ionic Conductivity of Electrolytes with this compound (TAB)
| TAB Concentration | Ionic Conductivity (mS cm⁻¹) | Source |
|---|---|---|
| 0% (TAB-Free) | 7.89 | jecst.org |
| 0.25% | 7.80 | jecst.org |
Future research in this area will focus on:
Optimizing CEI Properties: Fine-tuning the concentration of this compound and combining it with other functional additives to create a more robust, ionically conductive, and resilient CEI layer.
Application in Solid-State Batteries: Exploring the use of this compound or its polymers as binders or interfacial layers in all-solid-state batteries (ASSLBs). rsc.orgosti.gov Borate-based materials are being investigated for solid electrolytes, and the polymerizable nature of this compound could be leveraged to improve the critical interface between solid electrodes and solid electrolytes. osti.govgoogle.com
Advanced Cathode Chemistries: Evaluating the effectiveness of this compound with other emerging high-voltage cathode materials to enable the next generation of high-energy-density batteries. mdpi.com
Integration into Smart and Responsive Material Systems
Smart materials, which change their properties in response to external stimuli, are a major focus of materials science. researchgate.net Boron-containing compounds are ideal candidates for these systems due to the dynamic and reversible nature of boronate ester bonds and dative boron-nitrogen (B-N) coordination bonds. researchgate.netnih.gov These bonds can be formed or broken in response to stimuli such as changes in pH, the presence of specific molecules like glucose or adenosine-5'-triphosphate (B57859) (ATP), light, or temperature. nih.govnih.govmdpi.com
The unique structure of this compound, combining a borate core with polymerizable allyl groups, makes it an excellent candidate for integration into such systems. google.com Future research is expected to explore:
Responsive Hydrogels: Co-polymerizing this compound with hydrophilic monomers (e.g., acrylamides) to create hydrogels. The borate ester linkages could act as cross-linking points that are cleavable under specific pH conditions, leading to a controlled release of an encapsulated substance or a change in the material's mechanical properties.
Self-Healing Polymers: Designing polymers where this compound is used as a cross-linker. The reversible nature of the borate ester bonds could allow the material to re-form broken cross-links, imparting a self-healing capability.
Stimuli-Responsive Nanoparticles: Using this compound as a building block for nanoparticles designed for targeted drug delivery. nih.gov The allyl groups could be used to build the polymer backbone, while the borate core could interact with specific biological molecules, triggering the release of a payload in a desired location. mdpi.com
Application of In Situ and Operando Characterization Techniques for Real-Time Mechanistic Understanding
To fully realize the potential of this compound in applications like energy storage and smart materials, a deep, mechanistic understanding of its behavior is essential. In situ and operando characterization techniques, which analyze materials under actual operating conditions, are powerful tools for gaining this understanding. byu.edu These methods provide real-time insights into complex electrochemical mechanisms, interfacial phenomena, and structural changes that are critical for improving performance. byu.edu
In the context of lithium-ion batteries, electrochemical methods have already provided key insights. For example, Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) have been used to observe the oxidative decomposition of the this compound additive at approximately 3.7 V (vs. Li/Li+), confirming the voltage at which it forms the protective CEI layer. jecst.org
Future research will undoubtedly apply a broader suite of operando techniques to study this compound:
Operando Spectroscopy (Raman, FTIR): To directly observe the chemical changes in the electrolyte and on the electrode surface as the CEI layer forms and evolves during battery cycling. This can provide a molecular-level picture of the decomposition products and the structure of the interface.
In Situ Atomic Force Microscopy (AFM): To visualize the morphological changes of the cathode surface in real-time as the this compound-derived CEI is deposited.
X-ray Photoelectron Spectroscopy (XPS) and Synchrotron-based Techniques: To provide detailed chemical analysis of the interfacial layers formed in the presence of this compound after cycling, helping to correlate structure with performance.
By applying these advanced techniques, researchers can move beyond inferring mechanisms to directly observing them, enabling a more rational design of materials and systems incorporating this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of triallyl borate to ensure reproducibility in academic laboratories?
- Methodological Answer : Synthesis optimization requires precise control of stoichiometric ratios (e.g., boric acid to allyl alcohol), reaction temperature (typically 80–120°C), and catalysts (e.g., sulfuric acid or molecular sieves). Purification steps, such as vacuum distillation or recrystallization, must be detailed to avoid byproducts like unreacted allyl alcohol or polymeric residues. Researchers should report yields, purity metrics (e.g., via NMR or elemental analysis), and deviations from established protocols to enhance reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups (e.g., B-O-C bonds). Gas Chromatography-Mass Spectrometry (GC-MS) can identify impurities, and elemental analysis quantifies boron content. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Contradictions often arise from variations in solvent purity, temperature control (±1°C precision required), or measurement techniques (e.g., gravimetric vs. spectroscopic methods). To address this, researchers should:
- Validate solvent dryness (e.g., using molecular sieves).
- Standardize equilibration times (≥24 hours for saturation).
- Cross-reference with thermodynamic models (e.g., Hansen solubility parameters) and replicate experiments under inert atmospheres to prevent hydrolysis .
Q. What experimental strategies are effective for studying this compound’s hydrolytic degradation mechanisms under varying pH conditions?
- Methodological Answer : Hydrolysis kinetics can be monitored via:
- pH-Stat Titration : To track borate release in real-time.
- LC-MS/MS : For identifying degradation intermediates (e.g., boric acid, allyl alcohol).
- Controlled Buffers : Use borate buffers (pH 8–10) to stabilize intermediates and validate reaction pathways. Time-resolved ¹¹B NMR is particularly effective for observing boron coordination changes during hydrolysis .
Q. How should researchers design experiments to investigate this compound’s role as a crosslinking agent in polymer chemistry?
- Methodological Answer : Design should include:
- Kinetic Studies : Monitor crosslinking density via rheometry or gel fraction analysis.
- Reactivity Comparisons : Test this compound against analogs (e.g., trimethyl borate) under identical conditions.
- Accelerated Aging Tests : Expose polymers to elevated temperatures or UV light to assess long-term stability. Ensure controls for side reactions (e.g., radical scavengers to distinguish between thermal and radical-initiated crosslinking) .
Data Analysis and Interpretation
Q. What methodologies are recommended for analyzing conflicting data on this compound’s thermal stability in polymer composites?
- Methodological Answer : Discrepancies may stem from differing sample preparation (e.g., residual moisture) or analytical techniques (TGA vs. DSC). To reconcile
- Perform coupled TGA-FTIR to correlate mass loss with volatile byproducts.
- Replicate studies using inert gas vs. air to isolate oxidative degradation pathways.
- Apply Kissinger or Ozawa kinetic models to compare activation energies across studies .
Q. How can computational modeling complement experimental studies of this compound’s reactivity in organoboron chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction energetics (e.g., allyl group transfer barriers) and optimize transition states. Molecular dynamics simulations aid in modeling solvent effects on reaction rates. Validate models with experimental isotopic labeling (e.g., deuterated allyl groups) and kinetic isotope effects .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical reporting of this compound’s toxicity and handling protocols in academic publications?
- Methodological Answer : Adhere to GHS classification guidelines (e.g., UN 1560 for water-reactive toxicity). Disclose all safety data, including LD50 values (if available), and specify precautions (e.g., glovebox use for air-sensitive reactions). Reference Safety Data Sheets (SDS) from accredited suppliers and validate toxicity claims with in vitro assays (e.g., Ames test for mutagenicity) .
Q. How can researchers enhance the reproducibility of this compound-based studies in interdisciplinary collaborations?
- Methodological Answer : Provide raw datasets (e.g., NMR spectra, kinetic curves) in supplementary materials with metadata (e.g., instrument calibration dates). Use standardized nomenclature (IUPAC guidelines) and document batch-specific variations (e.g., supplier CAS 1693-71-6 vs. in-house synthesis). Collaborative platforms like Zenodo or Figshare ensure data accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
